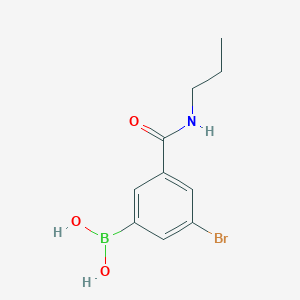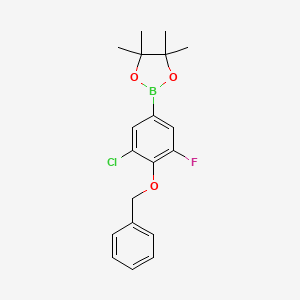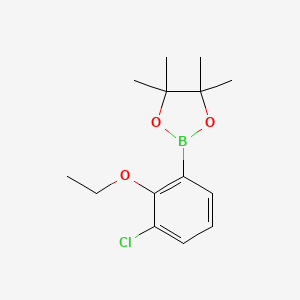
5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 2121515-18-0 . It has a molecular weight of 257.88 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 257.88 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Optical Modulation and Saccharide Recognition
5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid and related phenylboronic acids have been explored for their ability to modulate the optical properties of nanomaterials, such as single-walled carbon nanotubes (SWNT), in response to saccharide binding. This application is significant for developing sensors that can detect specific sugars with high selectivity, demonstrating a clear relationship between the boronic acid structure and the photoluminescence quantum yield of SWNT. Such materials can selectively recognize saccharides like arabinose, ribose, and xylose, showcasing potential for biosensing applications (Mu et al., 2012).
Catalytic Activity in Organic Synthesis
Phenylboronic acids, including derivatives like this compound, have been utilized as catalysts or key intermediates in various organic synthesis reactions, such as the Suzuki cross-coupling. This application highlights their role in facilitating the formation of carbon-carbon bonds, thereby contributing to the synthesis of complex organic molecules. Notably, they have been used to synthesize heterocyclic compounds and functionalized organic materials with potential pharmacological applications, demonstrating their versatility and utility in medicinal chemistry and material science (Kozlov et al., 2008).
Targeted Drug Delivery
The functionalization of polymeric materials with phenylboronic acids, including this compound derivatives, has been explored for targeted drug delivery applications. These functionalized materials can form stable micelles that recognize specific cells, such as HepG2 liver cancer cells, promoting the targeted delivery and uptake of therapeutic agents. This approach has the potential to enhance the efficacy and specificity of treatments for various diseases, making it a promising area of research in biomedical engineering and nanotechnology (Zhang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
[3-bromo-5-(methylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDDEMWGXPFMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191728 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-18-0 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[(methylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

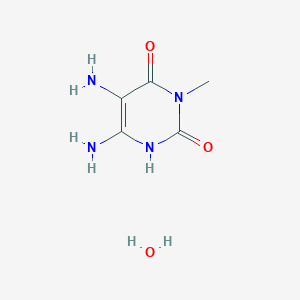
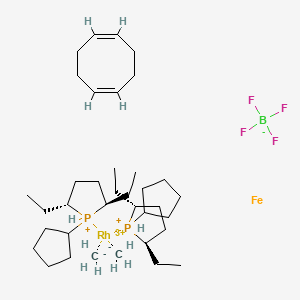

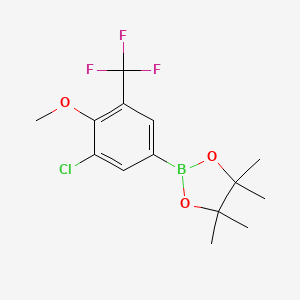
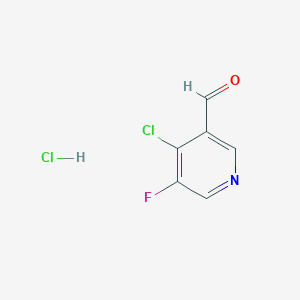
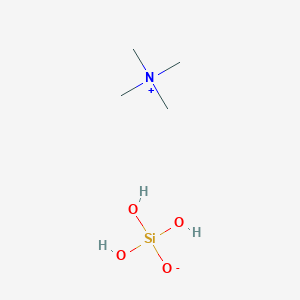
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)


